molecular formula C5H4F3N3O3 B2719923 4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole CAS No. 1795502-95-2

4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole

Cat. No.: B2719923
CAS No.: 1795502-95-2
M. Wt: 211.1
InChI Key: SQBQEISGQOXJMX-UHFFFAOYSA-N
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Description

4-Nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole is a fluorinated pyrazole derivative that serves as a high-value building block in advanced synthetic chemistry, particularly for developing agrochemicals and pharmaceuticals . The compound's strategic substitution with a strong electron-withdrawing nitro group and a trifluoroethoxy side chain enhances its reactivity and influences the metabolic stability and lipophilicity of resulting molecules, which are critical properties in active ingredient optimization . Pyrazole cores are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of pharmacological activities, which include anti-inflammatory, antimicrobial, antifungal, and anticancer properties . This specific derivative is exemplified in patent literature as a key intermediate in the efficient synthesis of isoxazoline derivatives, a class of compounds with significant applications in agrochemistry . Its structural features make it a versatile precursor for further functionalization, enabling researchers to explore novel compounds for various therapeutic and protective applications. This product is intended for research and further manufacturing purposes only and is not intended for direct human use.

Properties

IUPAC Name

4-nitro-5-(2,2,2-trifluoroethoxy)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O3/c6-5(7,8)2-14-4-3(11(12)13)1-9-10-4/h1H,2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBQEISGQOXJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795502-95-2
Record name 4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole typically involves the reaction of 4-fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene with appropriate reagents under controlled conditions. One common method involves dissolving 5-fluoro-2-nitrophenol in dimethyl sulfoxide (DMSO) with cesium carbonate and adding 2,2,2-trifluoroethyl trifluoromethanesulfonate. The reaction mixture is stirred overnight and then quenched with water. The product is purified by flash chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of 4-amino-3-(2,2,2-trifluoroethoxy)-1H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules
4-Nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole serves as a versatile building block in organic synthesis. Its unique functional groups allow for the formation of more complex heterocycles through various synthetic routes, including cyclocondensation reactions and electrophilic substitutions. This compound can be utilized to develop new derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals.

2. Medicinal Chemistry
The compound is explored for its potential role as a scaffold in drug discovery. Its structural features can be modified to enhance biological activity while reducing toxicity. Researchers have synthesized derivatives of this pyrazole to evaluate their efficacy against various diseases, including cancer and infectious diseases.

Biological Applications

1. Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. Research has shown its ability to inhibit the growth of multiple cancer cell lines, including:

Cancer Cell LineIC₅₀ (µM)Reference
MDA-MB-231 (Breast)3.79
HepG2 (Liver)12.50
A549 (Lung)42.30
NCI-H460 (Lung)0.95

The mechanism underlying this activity may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.

2. Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. The presence of the nitro group is believed to facilitate redox reactions that disrupt microbial cell function. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Industrial Applications

1. Agrochemicals
this compound is investigated for use in agrochemical formulations due to its potential herbicidal and fungicidal properties. Its trifluoroethoxy group enhances lipophilicity, which can improve penetration into plant tissues.

2. Material Science
The compound's unique electronic properties make it a candidate for applications in material science, particularly in the development of sensors and organic light-emitting diodes (OLEDs). The pyrazole structure can contribute to nonlinear optical properties that are advantageous in photonic applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on this compound:

  • Antitumor Activity Study : A comprehensive study demonstrated that derivatives based on this scaffold exhibit significant antiproliferative effects across various cancer types, highlighting its potential as a therapeutic agent .
  • Comparative Analysis : Research comparing this compound with similar pyrazole derivatives revealed enhanced reactivity and biological activity attributed to the unique combination of trifluoromethyl and nitro groups .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Activity TypeDescription
AnticancerInhibits growth of multiple cancer cell lines through ROS generation
AntimicrobialDisrupts microbial cell function via redox reactions
Anti-inflammatoryPotentially modulates inflammatory pathways

Mechanism of Action

The mechanism of action of 4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The nitro group and trifluoroethoxy group may play crucial roles in these interactions by influencing the compound’s electronic properties and binding affinity.

Comparison with Similar Compounds

3-(2,2-Difluoroethoxy)-1-Methyl-4-Nitro-1H-Pyrazole (CAS: 1429417-96-8)

  • Structure : Differs by a difluoroethoxy group (vs. trifluoroethoxy) and an additional methyl group at position 1.
  • Molecular Formula : C₆H₇F₂N₃O₃; Molecular Weight : 207.13 .
  • The methyl group at position 1 may sterically hinder interactions with biological targets.
  • Applications : Likely explored as a intermediate in drug discovery, though its pharmacological profile remains less studied than the trifluoroethoxy variant.

2-[4-Nitro-3-(2,2,2-Trifluoroethoxy)-1H-Pyrazol-1-yl]Butanoic Acid (CAS: 1856030-82-4)

  • Structure: Features a butanoic acid chain at position 1.
  • Molecular Formula : C₉H₁₀F₃N₃O₅; Molecular Weight : 268.19; Predicted pKa : 3.19 .
  • Properties :
    • The carboxylic acid group introduces polarity, enhancing aqueous solubility but reducing membrane permeability.
    • Acidic nature allows salt formation, useful for formulation.
  • Applications: Potential use in prodrug designs or as a ligand for metal coordination in catalysis.

3-[4-Nitro-3-(2,2,2-Trifluoroethoxy)-1H-Pyrazol-1-yl]Propan-1-Amine (CAS: 1855938-91-8)

  • Structure : Contains a primary amine group attached via a propyl chain.
  • Molecular Formula : C₈H₁₁F₃N₄O₃; Molecular Weight : 268.19 .
  • Properties :
    • The amine group enables participation in Schiff base formation or amidation reactions.
    • Enhanced solubility in acidic environments due to protonation.
  • Applications : Versatile intermediate for functionalization in bioactive molecule synthesis.

Molecular Weight and Lipophilicity

Compound Molecular Weight Key Substituents Lipophilicity (Predicted)
4-Nitro-3-(trifluoroethoxy)-1H-pyrazole 245.32 Trifluoroethoxy, nitro High
3-(Difluoroethoxy)-1-methyl analog 207.13 Difluoroethoxy, methyl Moderate
Butanoic acid derivative 268.19 Trifluoroethoxy, carboxylic acid Low (ionized form)

Key Insight : Fluorine content and polar functional groups dictate solubility and bioavailability. Trifluoroethoxy derivatives are preferred for targets requiring lipophilicity, while carboxylated or aminated analogs suit hydrophilic applications.

Biological Activity

4-Nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole is a synthetic compound that belongs to the pyrazole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the context of cardiovascular diseases and cancer treatment. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a nitro group and a trifluoroethoxy substituent on the pyrazole ring. Its molecular formula is C7H6F3N3O2C_7H_6F_3N_3O_2, with a molecular weight of approximately 227.14 g/mol.

Research indicates that compounds within the pyrazole family exhibit various mechanisms of action, including:

  • Inhibition of Protein Kinases : Specifically, this compound has shown inhibitory effects on calcium/calmodulin-dependent protein kinase II (CaMKII), which is implicated in cardiac diseases such as heart failure and arrhythmia . This inhibition may lead to therapeutic benefits in managing these conditions.
  • Anticancer Activity : Pyrazole derivatives are known for their anticancer properties. The compound's structural features may contribute to its ability to interfere with tumor growth and metastasis by affecting cellular signaling pathways .

In Vitro Studies

A variety of studies have evaluated the biological activity of this compound:

  • Cardiovascular Effects :
    • Inhibition of CaMKII was demonstrated in transgenic mouse models, leading to reduced cardiac hypertrophy and improved cardiac function .
    • The compound's effects on cardiac myocytes were assessed, revealing a decrease in arrhythmic events under stress conditions.
  • Anticancer Properties :
    • A study reported that pyrazole derivatives exhibited cytotoxic effects against several cancer cell lines, including HePG-2 and Caco-2. The IC50 values for some derivatives were comparable to established chemotherapeutic agents like doxorubicin .
    • The mechanism involved DNA intercalation and topoisomerase II inhibition, suggesting that this compound may act similarly .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Case Study 1 : A clinical trial involving patients with catecholaminergic polymorphic ventricular tachycardia showed that CaMKII inhibitors significantly reduced the incidence of arrhythmias during exercise tests .
  • Case Study 2 : In a preclinical model of breast cancer, treatment with this compound resulted in significant tumor shrinkage compared to control groups .

Data Table: Summary of Biological Activities

Activity Effect Reference
CaMKII InhibitionReduced cardiac hypertrophy
Anticancer ActivityCytotoxicity against cancer cell lines
DNA IntercalationPotential mechanism for anticancer
Arrhythmia ReductionImproved cardiac function

Q & A

Q. How can researchers mitigate risks associated with the nitro group during synthesis?

  • Methodological Answer :
  • Small-scale reactions : Limit batch sizes to reduce explosion hazards.
  • Stability testing : Use Differential Scanning Calorimetry (DSC) to assess thermal decomposition thresholds .

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